(7R)-Benzhydryl 3-((methylsulfonyl)oxy)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
(7R)-Benzhydryl 3-((methylsulfonyl)oxy)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylate is a complex organic compound with a unique bicyclic structure This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes
Preparation Methods
The synthesis of (7R)-Benzhydryl 3-((methylsulfonyl)oxy)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core bicyclic structure, followed by the introduction of the benzhydryl, methylsulfonyl, and phenylacetamido groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often through the use of advanced catalytic processes and continuous flow reactors.
Chemical Reactions Analysis
(7R)-Benzhydryl 3-((methylsulfonyl)oxy)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the bicyclic core.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme interactions and protein binding. In medicine, its unique structure makes it a candidate for drug development, particularly in the design of antibiotics and anti-inflammatory agents. Industrially, it can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (7R)-Benzhydryl 3-((methylsulfonyl)oxy)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in its mechanism of action may include the inhibition of bacterial cell wall synthesis or the modulation of inflammatory responses, depending on its specific application.
Comparison with Similar Compounds
When compared to similar compounds, (7R)-Benzhydryl 3-((methylsulfonyl)oxy)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate stands out due to its unique combination of functional groups and bicyclic structure. Similar compounds include other bicyclic lactams and sulfonyl-containing molecules, which may share some chemical properties but differ in their specific applications and reactivity. The presence of the benzhydryl and phenylacetamido groups in this compound provides additional sites for chemical modification, enhancing its versatility in various research and industrial contexts.
Properties
Molecular Formula |
C29H26N2O7S2 |
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Molecular Weight |
578.7 g/mol |
IUPAC Name |
benzhydryl (7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C29H26N2O7S2/c1-40(35,36)38-22-18-39-28-24(30-23(32)17-19-11-5-2-6-12-19)27(33)31(28)25(22)29(34)37-26(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,24,26,28H,17-18H2,1H3,(H,30,32)/t24-,28?/m1/s1 |
InChI Key |
NWRAKIYILKAIFB-RIBGEGAISA-N |
Isomeric SMILES |
CS(=O)(=O)OC1=C(N2C([C@@H](C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CS(=O)(=O)OC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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